molecular formula C10H13BrN2O B1526549 1-(3-Bromopyridin-2-yl)piperidin-4-ol CAS No. 941572-57-2

1-(3-Bromopyridin-2-yl)piperidin-4-ol

Cat. No. B1526549
CAS RN: 941572-57-2
M. Wt: 257.13 g/mol
InChI Key: SXNIHVWYBYWHOU-UHFFFAOYSA-N
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Description

“1-(3-Bromopyridin-2-yl)piperidin-4-ol” is a chemical compound with the IUPAC name 1-(3-bromo-2-pyridinyl)-4-piperidinol . It has a molecular weight of 257.13 .


Molecular Structure Analysis

The InChI code for “1-(3-Bromopyridin-2-yl)piperidin-4-ol” is 1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromopyridin-2-yl)piperidin-4-ol” include a molecular weight of 257.13 . The compound is solid in form . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the resources.

Scientific Research Applications

Pharmacology

1-(3-Bromopyridin-2-yl)piperidin-4-ol: plays a significant role in pharmacology due to its piperidine structure, which is a common motif in many pharmaceutical compounds. Piperidine derivatives are known for their presence in over twenty classes of pharmaceuticals, including alkaloids . The compound’s ability to act as a building block for synthesizing biologically active molecules makes it invaluable for drug discovery and development.

Material Science

In material science, this compound’s structural features allow for the development of new materials with potential applications in electronics and nanotechnology. Its bromine atom can be used for further chemical modifications, creating materials with specific properties .

Biochemistry

Biochemically, 1-(3-Bromopyridin-2-yl)piperidin-4-ol can be utilized in enzyme inhibition studies due to its potential to interact with biological macromolecules. Its structural analogs have been studied for their role in modulating biochemical pathways.

Environmental Science

Environmental science research can benefit from this compound’s reactivity, as it could be used to synthesize derivatives that help in the detection of environmental pollutants or in the development of degradation pathways for harmful substances .

Analytical Chemistry

Analytically, 1-(3-Bromopyridin-2-yl)piperidin-4-ol can be used as a standard or reagent in chromatography and spectrometry to identify or quantify other substances, thanks to its distinct chemical signature .

Organic Synthesis

In organic synthesis, this compound is a versatile intermediate. It can undergo various reactions, such as coupling reactions, to create a wide array of organic molecules, which can be used for further chemical studies or as part of complex organic synthesis pathways .

properties

IUPAC Name

1-(3-bromopyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNIHVWYBYWHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopyridin-2-yl)piperidin-4-ol

Synthesis routes and methods

Procedure details

3-Bromo-2-chloropyridine (5.95 g, 30.92 mmol), 4-hydroxypiperidine (5 g, 49.43 mmol) and potassium carbonate (15.03 g, 108.75 mmol) were combined in DMF (200 ml) and heated to 120° C. overnight. The solvent was removed and the residues partitioned between EtOAc and water. The aqueous layer was re-extracted with EtOAc and the combined organics washed with water, dried and concentrated. The crude product was purified by column chromatography. Elution with 20-75% EtOAc/pet. ether yielded the product as a yellow oil (5.1 g). δH (CDCl3, 400 MHz): 1.60-1.61 (1H, m), 1.68-1.79 (2H, m), 2.01-2.07 (2H, m), 2.98-3.04 (2H, m), 3.64-3.69 (2H, m), 3.86-3.91 (1H, m), 6.74-6.77 (1H, m), 7.77-7.79 (1H, dd), 8.21-8.22 (1H, m).
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15.03 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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